(4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid is a bifunctional heteroaryl building block that combines a reactive 2-pyridylboronic acid moiety with a rigid, linear 4-position internal alkyne. In industrial and medicinal chemistry procurement, it is primarily sourced to install the 4-(prop-1-ynyl)pyridin-2-yl motif in a single Suzuki-Miyaura cross-coupling step [1]. While 2-pyridylboronic acids are historically challenging to process due to their propensity for rapid protodeboronation in aqueous basic media, the presence of the sp-hybridized alkyne exerts a mild electron-withdrawing effect that can marginally stabilize the C-B bond compared to electron-rich alkyl analogs [2]. This specific compound is selectively chosen over simple alkyl-substituted pyridines when researchers require a rigid vector for structure-activity relationship (SAR) exploration or a latent functional handle for post-coupling derivatization without adding excessive molecular weight.
Substituting (4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid with generic 3- or 4-pyridylboronic acids fundamentally alters the nitrogen vector, destroying the specific coordination geometry required for metal-ligand complexes or the hydrogen-bonding network in active pharmaceutical ingredients [1]. Furthermore, substituting this internal alkyne with a terminal alkyne (e.g., 4-ethynylpyridin-2-ylboronic acid) introduces severe chemoselectivity risks, such as unwanted Glaser homocoupling or premature side reactions during the primary cross-coupling event. Finally, replacing the free boronic acid with a MIDA boronate or pinacol ester analog, while improving shelf stability, requires specific deprotection conditions (e.g., aqueous NaOH or prolonged heating) that may be incompatible with base-sensitive electrophiles, making the free boronic acid the mandatory choice for atom-economical, one-step couplings under mild or copper-cocatalyzed conditions [2].
The rapid protodeboronation of 2-pyridylboronic acids is a well-documented process challenge, typically occurring rapidly in the pH 4-11 range [1]. However, the electronic nature of the 4-position substituent heavily influences this degradation pathway. The sp-hybridized prop-1-ynyl group acts as an electron-withdrawing group (EWG) relative to alkyl chains. Class-level kinetic studies demonstrate that EWGs on the pyridine ring reduce the rate of heterolytic C-B bond cleavage compared to electron-donating groups [2]. Consequently, this compound exhibits a slower protodeboronation rate than 4-methylpyridin-2-ylboronic acid, providing a slightly wider operational window for the transmetalation step during palladium-catalyzed cross-coupling.
| Evidence Dimension | Relative rate of protodeboronation in aqueous basic media |
| Target Compound Data | (4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid (EWG-stabilized C-B bond) |
| Comparator Or Baseline | 4-Methylpyridin-2-ylboronic acid (EDG-accelerated degradation) |
| Quantified Difference | Slower degradation kinetics, improving the ratio of cross-coupling to protodeboronation |
| Conditions | Standard aqueous-basic Suzuki-Miyaura conditions (pH 8-10) |
Procuring the alkyne-substituted variant rather than an alkyl-substituted analog mitigates some of the inherent instability of the 2-pyridylboronic acid class, improving isolated yields.
While 2-pyridyl MIDA boronates are frequently procured for their bench stability, their use mandates an in situ or ex situ deprotection step that releases the active boronic acid slowly [1]. This deprotection typically requires elevated temperatures and excess base (often >4 equivalents total). By procuring the free (4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid and utilizing optimized continuous-flow or copper-cocatalyzed conditions [2], chemists can achieve direct transmetalation. This eliminates the deprotection step and significantly reduces the basicity of the reaction medium, which is critical when coupling with base-sensitive electrophiles.
| Evidence Dimension | Required base equivalents and synthetic operations |
| Target Compound Data | Free boronic acid (Direct coupling, ~2-3 eq base) |
| Comparator Or Baseline | MIDA boronate analog (Requires deprotection, >4 eq base) |
| Quantified Difference | Eliminates 1 deprotection operation and reduces base loading by up to 50% |
| Conditions | One-pot Suzuki-Miyaura coupling with base-sensitive aryl halides |
The free boronic acid is the necessary procurement choice when the target molecule cannot tolerate the harsh hydrolytic conditions required to unmask MIDA or pinacol esters.
In medicinal chemistry, extending a molecule into a deep hydrophobic binding pocket requires precise geometric control. The prop-1-ynyl group is a linear, sp-hybridized axis with zero rotatable bonds, unlike its saturated sp3 counterpart [1]. When the 4-(prop-1-ynyl)pyridin-2-yl motif is installed, it projects the terminal methyl group at a fixed 180-degree angle from the pyridine C4 position. Comparing this to a 4-propylpyridin-2-yl substitution, the alkyne eliminates the conformational entropy penalty associated with freezing rotatable bonds upon target binding [2].
| Evidence Dimension | Number of rotatable bonds in the C4 substituent |
| Target Compound Data | Prop-1-ynyl group (0 rotatable bonds) |
| Comparator Or Baseline | Propyl group (2 rotatable bonds) |
| Quantified Difference | 100% reduction in conformational entropy penalty during receptor binding for the C4 substituent |
| Conditions | In silico docking and in vitro binding assays for extended hydrophobic pockets |
This specific compound allows drug discovery teams to probe deep steric boundaries without the loss of binding affinity caused by flexible alkyl chain entropy.
Directly leveraging its zero-rotatable-bond profile, this compound is procured by medicinal chemists to install a rigid, linear lipophilic vector (the propynyl group) onto an aryl or heteroaryl core via Suzuki coupling. This is specifically utilized to target deep, narrow hydrophobic pockets in kinase or protease inhibitors where flexible alkyl chains would incur an unacceptable entropic penalty upon binding [1].
Because the free boronic acid allows for direct, one-step coupling without the harsh basic deprotection required by MIDA boronates, the internal alkyne remains fully intact. It then serves as a latent functional handle for post-coupling transformations (e.g., regioselective hydration to ketones, hydroamination, or click-type cycloadditions), enabling the generation of diverse analog libraries from a single cross-coupled intermediate [2].
In materials science, the linear alkyne extends the conjugation of the pyridine ring. By utilizing the free boronic acid for direct coupling onto halogenated fluorophores or conductive polymer backbones, researchers can tune optoelectronic properties without exposing delicate conjugated systems to the harsh hydrolytic conditions required by protected boronate esters [2].